Product packaging for 1-Methoxy-3-(methoxymethyl)benzene(Cat. No.:CAS No. 1515-82-8)

1-Methoxy-3-(methoxymethyl)benzene

Cat. No.: B1312371
CAS No.: 1515-82-8
M. Wt: 152.19 g/mol
InChI Key: LARMPJBNGQZMOT-UHFFFAOYSA-N
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Description

Contextualization of 1-Methoxy-3-(methoxymethyl)benzene within the Broader Class of Aryl Ethers

Aryl ethers are a class of organic compounds where an oxygen atom is bonded to at least one aromatic ring. libretexts.org Their general formula is R-O-Ar, where Ar is an aryl group and R can be an alkyl or another aryl group. wikipedia.org When the two groups attached to the oxygen are different, they are classified as unsymmetrical ethers. wikipedia.org this compound, with its methoxy (B1213986) group (-OCH₃) and methoxymethyl group (-CH₂OCH₃) attached to a benzene (B151609) ring, is an example of an unsymmetrical, difunctional aryl ether.

The presence of the ether oxygen's lone pair of electrons in conjugation with the aromatic ring influences the compound's chemical properties. libretexts.org The synthesis of aryl ethers can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, and more modern cross-coupling reactions catalyzed by transition metals like palladium and copper. wikipedia.orgfiveable.meorganic-chemistry.org For instance, the synthesis of this compound can be accomplished by reacting m-anisyl alcohol with iodomethane (B122720) in the presence of a base like sodium hydride. chemicalbook.com

Table 1: Chemical Properties and Identifiers of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₉H₁₂O₂ nih.gov
Molecular Weight 152.19 g/mol nih.gov
CAS Number 1515-82-8 nih.gov
Canonical SMILES COCC1=CC(=CC=C1)OC nih.gov
InChI InChI=1S/C9H12O2/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6H,7H2,1-2H3 nih.gov

Significance of Methoxymethyl (MOM) Ethers as Functional Groups and Protecting Groups in Chemical Synthesis

The methoxymethyl (MOM) group is a crucial functional group in organic synthesis, most notably serving as a protecting group for alcohols and phenols, and occasionally for amines. adichemistry.comyoutube.comnih.gov A protecting group is a chemical moiety that is temporarily introduced into a multifunctional molecule to block a reactive site so that a chemical modification can be carried out at another position.

The MOM group is typically introduced by treating an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternative, safer reagents have been developed due to the carcinogenic nature of MOMCl, such as dimethoxymethane (B151124) activated by an acid catalyst or methoxymethyl-2-pyridylsulfide. adichemistry.comacs.org

Key features of the MOM protecting group include:

Stability: It is stable to a wide range of conditions, including pH values from 4 to 12, many oxidizing and reducing agents, strong bases, and various nucleophiles. adichemistry.com

Cleavage: The MOM group is an acetal (B89532) and is therefore readily removed under acidic conditions, often using mineral acids or Lewis acids. adichemistry.comwikipedia.org

This combination of stability and facile, selective removal makes the MOM ether an invaluable tool for chemists in the synthesis of complex natural products and pharmaceuticals. adichemistry.com

Scope and Research Imperatives Pertaining to this compound

While the general chemistry of aryl ethers and MOM ethers is well-documented, specific research on this compound is more limited. However, existing data points toward several potential avenues for further investigation.

Synthesis Optimization: Research into more efficient and environmentally benign synthetic routes to this compound could be pursued. This could involve exploring novel catalytic systems for the etherification or functionalization of benzene derivatives. acs.org

Biological Activity Screening: High-throughput transcriptomics (HTTr) data is available for this compound, which suggests it has been screened for biological activity. epa.gov Further investigation into its interactions with biological targets could uncover potential applications in medicinal chemistry or as a biochemical probe.

Advanced Characterization: Studies on the mass spectrometric fragmentation of related compounds, such as 4-substituted-1-(methoxymethyl)benzene derivatives, have been conducted to understand their behavior under ionization. nih.gov Similar detailed analytical studies on this compound would be valuable for its unambiguous identification in complex mixtures.

Material Science Applications: Aryl ethers are components of some polymers and other advanced materials. The specific substitution pattern of this compound could impart unique properties, making it a candidate for investigation as a monomer or an additive in materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1312371 1-Methoxy-3-(methoxymethyl)benzene CAS No. 1515-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMPJBNGQZMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453744
Record name 1-methoxy-3-(methoxymethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-82-8
Record name 1-Methoxy-3-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methoxy-3-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Synthesis of 1 Methoxy 3 Methoxymethyl Benzene

Classical and Established Synthetic Routes to 1-Methoxy-3-(methoxymethyl)benzene

Traditional approaches to the synthesis of this compound have long been the bedrock of its production. These methods, while reliable, often involve multi-step processes and specific precursor molecules.

Nucleophilic Substitution Reactions in the Formation of Aryl Ethers

The formation of the aryl ether linkage in this compound is a critical step that can be accomplished via nucleophilic substitution reactions. A prominent example is the Williamson ether synthesis, a robust and widely employed method. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. masterorganicchemistry.com In the context of synthesizing the target molecule, this could involve the reaction of a methoxide (B1231860) source with a suitably substituted aromatic compound.

The efficiency of nucleophilic aromatic substitution (SNAr) is generally limited to aromatic rings that are electron-deficient. rsc.org However, under specific conditions, even aryl methyl ethers can undergo nucleophilic substitution of the aryl C–OMe bond. acs.org These reactions can be metal- and solvent-free, offering an atom-efficient pathway with methanol (B129727) as the only byproduct. acs.org

Alkylation Approaches for Methoxymethylation of Aromatic Substrates

The introduction of the methoxymethyl group onto the aromatic ring is another key transformation. Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to aromatic rings. researchgate.netyoutube.com This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride. youtube.com In this case, a methoxymethylating agent would be used to introduce the -CH₂OCH₃ group.

Alkylation of aromatic compounds can also be achieved using alkenes or alcohols in the presence of an acid catalyst. youtube.com This method proceeds through the formation of a carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction. youtube.com The stability of the carbocation intermediate is a crucial factor in these reactions.

Precursor-Based Synthesis (e.g., from m-Anisyl Alcohol and Iodomethane)

A direct and logical synthetic route to this compound involves the use of specific precursors. One such pathway starts with m-anisyl alcohol and iodomethane (B122720). chemicalbook.com In this reaction, the hydroxyl group of m-anisyl alcohol is converted into a more nucleophilic alkoxide by a base, such as sodium hydride. This alkoxide then undergoes a nucleophilic substitution reaction with iodomethane, where the iodide acts as a good leaving group, resulting in the formation of the desired ether linkage.

The reaction conditions for this synthesis have been reported to be with sodium hydride in tetrahydrofuran (B95107) at a temperature range of 0 - 20 °C under an inert atmosphere. chemicalbook.com

Precursor 1Precursor 2ReagentSolventTemperatureProduct
m-Anisyl alcoholIodomethaneSodium hydrideTetrahydrofuran0 - 20 °CThis compound

Advanced and Emerging Synthetic Techniques

In the quest for more efficient and sustainable chemical processes, advanced synthetic methodologies are continuously being developed. These techniques offer potential improvements in yield, selectivity, and environmental compatibility over classical methods.

Electrochemical Synthesis Pathways for Benzene (B151609) Derivatives

Electrochemical methods offer a unique approach to the synthesis of benzene derivatives. rsc.orgacs.org These reactions utilize an electric current to drive chemical transformations, often avoiding the need for harsh reagents. The electrochemical behavior of o-bis(phenylsulphonyl)benzene derivatives has been studied, revealing mechanisms that involve the formation of radical anions and subsequent fragmentation. rsc.org While direct electrochemical synthesis of this compound is not extensively documented, the principles of electrochemical synthesis of benzene derivatives suggest a potential avenue for future research. rsc.orgacs.orgrsc.org

Catalytic Approaches (e.g., Modified Catalysts, Palladium-Catalyzed Methods)

Catalytic methods, particularly those employing transition metals like palladium, have revolutionized organic synthesis. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov A general method for the palladium-catalyzed coupling of methanol with (hetero)aryl halides has been developed, providing a route to methyl aryl ethers under mild conditions. nih.gov This approach could be adapted for the synthesis of this compound.

Furthermore, palladium-catalyzed methoxycarbonylation of olefins represents an atom-economical one-pot synthesis for a variety of esters, showcasing the versatility of palladium catalysis. researchgate.net While not a direct synthesis of the target compound, it highlights the potential of palladium-based systems in related transformations. Research into palladium(II)-catalyzed cyclization-carbonylation-cyclization coupling reactions of (ortho-alkynyl phenyl) (methoxymethyl) sulfides also demonstrates the intricate molecular architectures achievable with palladium catalysis. researchgate.net

Catalyst SystemReactantsProduct TypeKey Advantage
Palladium PrecatalystMethanol, (Hetero)aryl HalidesMethyl Aryl EthersMild reaction conditions, high yield
Pd/dtbpx1,3-Butadiene, MethanolDimethyl AdipateHigh selectivity and yield

Regioselective Synthesis and Isomer Control in Methoxymethylated Benzene Systems

The control of isomer formation is a central challenge in the synthesis of substituted benzenes. The relative positions of incoming substituents are largely governed by the electronic properties of the groups already present on the aromatic ring. This is particularly relevant when considering the synthesis of methoxymethylated benzene systems, such as this compound.

The methoxy (B1213986) group (-OCH₃) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. wikipedia.org This is due to the ability of the oxygen atom's lone pairs to donate electron density into the benzene ring through resonance, which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions. wikipedia.orgdepaul.edu Consequently, a direct electrophilic attack on anisole (B1667542) (methoxybenzene), such as in a Friedel-Crafts alkylation or acylation, will overwhelmingly yield a mixture of the ortho and para isomers, with the para isomer often predominating due to reduced steric hindrance. depaul.eduyoutube.com

For example, the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of aluminum chloride yields a mixture of 2-methoxyacetophenone (B1211565) (ortho) and 4-methoxyacetophenone (para), with the latter being the major product. youtube.comquizlet.com

Isomer Distribution in the Friedel-Crafts Acylation of Anisole youtube.com
ReactantReagentCatalystProduct IsomerRelative Yield
AnisoleAcetyl chlorideAluminum chloride4-methoxyacetophenone (para)Major
2-methoxyacetophenone (ortho)Minor

Given this strong directing effect, synthesizing the meta-isomer, this compound, via a direct electrophilic methoxymethylation of anisole is not a feasible strategy. The inherent electronic properties of the methoxy group preclude the formation of the 1,3-disubstituted product in any significant yield.

Therefore, strategic methodologies must be employed to achieve the desired meta-substitution pattern:

Use of a meta-Directing Precursor: The most straightforward approach is to begin with a benzene ring that already has a meta-directing group. One could perform a substitution, then convert the directing group into the desired methoxy or methoxymethyl functionality. For instance, starting with a compound that has a carbonyl group (a meta-director) at position 1, one could introduce a second group at position 3. Subsequent chemical modifications would then be needed to transform the initial groups into the final methoxy and methoxymethyl groups.

Synthesis from a Pre-substituted Ring: As outlined in the previous section, the most practical method is to start with a molecule where the desired 1,3-substitution is already in place. chemicalbook.com Using 3-methoxybenzyl alcohol or 3-methoxybenzoic acid ensures that the final substituents will be in the correct meta relationship, completely bypassing the issue of isomer control during an electrophilic aromatic substitution step on the ring itself.

Functional Group Interconversion (Polarity Reversal): In more complex syntheses, a powerful strategy involves converting an ortho, para-director into a meta-director, or vice-versa, during the synthetic sequence. masterorganicchemistry.com For example, an alkyl group (an ortho, para-director) can be oxidized to a carboxylic acid group (a meta-director). masterorganicchemistry.comyoutube.com This allows the chemist to guide substituents to different positions than would be predicted by the initial functional group. While complex, this approach offers significant flexibility in controlling the final isomeric structure of polysubstituted benzene derivatives. masterorganicchemistry.com

Ultimately, for a specific target like this compound, leveraging a commercially available starting material like 3-anisaldehyde or 3-methoxybenzyl alcohol, which already possesses the crucial meta orientation, is the most efficient and regioselective synthetic route.

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies of 1 Methoxy 3 Methoxymethyl Benzene

Transformations Involving the Methoxymethyl Moiety

The methoxymethyl group in 1-methoxy-3-(methoxymethyl)benzene is a key site for chemical transformations, including cleavage, deprotection, and hydrolysis.

Cleavage and Deprotection Reactions, Including Palladium-Catalyzed Processes

The cleavage of the methoxymethyl group is a significant reaction. While specific palladium-catalyzed deprotection of this compound is not extensively detailed in the provided search results, the chemistry of related compounds suggests that such processes are plausible. The methoxymethyl ether can act as a protecting group for alcohols, and its removal is a common step in organic synthesis.

Hydrolysis and Other Functional Group Interconversions

Hydrolysis of the methoxymethyl ether to the corresponding alcohol, 3-methoxybenzyl alcohol, can be achieved under acidic conditions. This transformation represents a key functional group interconversion, allowing for further synthetic modifications at this position.

Electrophilic Aromatic Substitution Reactivity of the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the methoxy (B1213986) and methoxymethyl substituents. Both groups are ortho, para-directing. masterorganicchemistry.comlibretexts.org The methoxy group is a strongly activating group, donating electron density to the ring through resonance. organicchemistrytutor.comyoutube.com The methoxymethyl group is also considered an activating, ortho, para-directing group. masterorganicchemistry.comlibretexts.org

The combined directing effects of the methoxy and methoxymethyl groups will influence the regioselectivity of electrophilic substitution reactions. The positions ortho and para to the strongly activating methoxy group (positions 2, 4, and 6) are expected to be the most reactive. The methoxymethyl group at position 3 will further influence the substitution pattern. Due to steric hindrance from the methoxymethyl group, substitution at the 2- and 4-positions is generally favored over the 6-position. The major products of electrophilic aromatic substitution on this compound are therefore expected to be the 2,4-disubstituted and 2,6-disubstituted derivatives.

SubstituentActivating/DeactivatingDirecting Effect
-OCH₃ (Methoxy)ActivatingOrtho, Para
-CH₂OCH₃ (Methoxymethyl)ActivatingOrtho, Para

Fragmentation Pathways and Mass Spectrometric Investigations

Mass spectrometry provides valuable insights into the structure and fragmentation of this compound.

Hydride Elimination Mechanisms under Ionization Conditions

Under positive fast atom bombardment (FAB) ionization conditions, 4-substituted-1-(methoxymethyl)benzene derivatives have been shown to form a hydride-eliminated molecule [M-H]⁺. nih.govresearchgate.net Studies on deuterated analogs confirmed that the site of hydride elimination is the methylene (B1212753) of the 1-(methoxymethyl) moiety. nih.govresearchgate.net The formation of this [M-H]⁺ ion is specific to FAB ionization and is influenced by the electronic properties of the substituent on the benzene ring. nih.govresearchgate.net Electron-donating groups enhance the formation of the [M-H]⁺ ion. nih.govresearchgate.net

Fragmentation of Methoxy and Methoxymethyl Groups

In the mass spectrum of this compound, fragmentation of the methoxy and methoxymethyl groups is expected. The molecular ion peak (M⁺) would be observed at m/z 152. nih.govchemicalbook.com Common fragmentation patterns for ethers include the loss of an alkoxy group or an alkyl group. pearson.comlibretexts.org

For this compound, the following fragmentation pathways are plausible:

Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion at m/z 121. nih.gov

Loss of a methoxymethyl radical (-•CH₂OCH₃): This would lead to a fragment ion at m/z 107.

Cleavage of the C-O bond in the methoxymethyl group: This can lead to the formation of a methoxy cation (CH₃O⁺) at m/z 31 and a larger fragment. pearson.com

Formation of a tropylium-like ion: Rearrangement and loss of neutral molecules can lead to the formation of stable aromatic ions.

A study on 4-methoxy-1-(methoxymethyl)benzene showed that under FAB ionization, the fragment ion corresponding to the loss of the methoxy group from the 1-methoxymethyl group was more stable than the loss from the 4-methoxy group. nih.gov

Ionm/zPossible Origin
[C₉H₁₂O₂]⁺•152Molecular Ion
[C₈H₉O]⁺121Loss of •OCH₃
[C₇H₇O]⁺107Loss of •CH₂OCH₃
[CH₃O]⁺31Cleavage of methoxymethyl group

Oxidative and Reductive Transformation Potential

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its three key structural components: the aromatic benzene ring, the activating methoxy group, and the benzylic methoxymethyl group. While specific research focusing exclusively on the transformative potential of this particular compound is limited, its reactivity can be predicted with a high degree of confidence based on established principles of organic chemistry and studies on analogous structures.

The methoxy group (-OCH₃) is an electron-donating group that activates the benzene ring towards electrophilic substitution and influences the regioselectivity of certain reactions. The methoxymethyl group (-CH₂OCH₃), on the other hand, possesses a benzylic carbon, which is particularly susceptible to both oxidation and reduction.

Oxidative Transformations

The oxidation of this compound can proceed via several pathways, primarily targeting the benzylic carbon of the methoxymethyl group and, under more forcing conditions, the aromatic ring itself.

The benzylic position is prone to oxidation to form a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly employed for this transformation. The reaction proceeds through the oxidation of the benzylic carbon. This process is a common and predictable reaction for alkylbenzenes.

Under different conditions, such as photocatalytic oxidation, it is possible to achieve more selective functionalization at the benzylic position. These methods often involve the generation of a benzylic radical, which can then react with various trapping agents.

Aromatic ethers, in general, can be oxidized to quinones, though this typically requires specific reagents and substitution patterns on the aromatic ring. dss.go.th

Hypothetical Oxidative Transformation of this compound

Oxidizing Agent Potential Product(s) Reaction Conditions Notes
Potassium Permanganate (KMnO₄) 3-Methoxybenzoic acid Basic, followed by acidic workup Oxidation of the methoxymethyl side chain to a carboxylic acid.
Chromic Acid (H₂CrO₄) 3-Methoxybenzoic acid Acidic conditions Similar to permanganate oxidation.

This table is predictive and based on the known reactivity of similar aromatic ethers and alkylbenzenes.

Reductive Transformations

The reduction of this compound can target either the aromatic ring or the ether linkages, depending on the chosen reagents and reaction conditions.

A prominent method for the reduction of aromatic ethers is the Birch reduction. nist.gov This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol as a proton source. nist.govwikipedia.org The Birch reduction typically reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. nist.gov The regioselectivity of the reduction is governed by the electronic nature of the substituents on the ring. The electron-donating methoxy group directs the reduction to occur at the ortho and meta positions, yielding a non-conjugated diene. The methoxymethyl group is also electron-donating, which would reinforce this directing effect.

Catalytic hydrogenation of the benzene ring is also possible but generally requires harsh conditions, such as high pressures of hydrogen gas and potent catalysts (e.g., rhodium, ruthenium, or nickel), due to the high stability of the aromatic system. nih.gov Under such conditions, the aromatic ring would be fully saturated to a cyclohexane (B81311) ring.

Cleavage of the ether bonds (both the methoxy and methoxymethyl groups) via reduction is generally more challenging and requires specific reagents, such as strong acids like HBr or HI, or certain Lewis acids.

Hypothetical Reductive Transformation of this compound

Reducing Agent(s) Potential Product(s) Reaction Conditions Notes
Na, NH₃(l), EtOH 1-Methoxy-3-(methoxymethyl)-1,4-cyclohexadiene Low temperature (-78 °C) Classic Birch reduction conditions, leading to partial reduction of the aromatic ring.
H₂, Rh/C 1-Methoxy-3-(methoxymethyl)cyclohexane High pressure, elevated temperature Complete saturation of the aromatic ring.

This table is predictive and based on the known reactivity of anisole (B1667542) and other substituted aromatic ethers.

Advanced Spectroscopic Characterization and Conformational Analysis of 1 Methoxy 3 Methoxymethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-methoxy-3-(methoxymethyl)benzene, various NMR methods are employed to map out its proton and carbon environments.

High-Resolution ¹H NMR Analysis

High-resolution proton NMR (¹H NMR) spectroscopy of this compound provides specific information about the chemical environment of the hydrogen atoms in the molecule. The signals observed in the ¹H NMR spectrum correspond to the different types of protons present. For instance, the aromatic protons on the benzene (B151609) ring typically appear in the range of 6.8 to 7.3 ppm. The methoxy (B1213986) group (-OCH₃) protons attached to the ring and the methoxymethyl group (-CH₂OCH₃) protons have distinct chemical shifts, usually appearing as sharp singlets in regions characteristic for such functional groups.

Proton Assignment Chemical Shift (ppm)
Aromatic Protons6.8-7.3
Methoxy Protons (-OCH₃)~3.8
Methoxymethyl Protons (-CH₂OCH₃)~4.4 and ~3.4

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Investigations of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The aromatic carbons show signals in the downfield region, typically between 110 and 160 ppm. The carbon atoms of the methoxy and methoxymethyl groups appear in the upfield region. nih.govhmdb.ca For example, the carbon of the ring-bound methoxy group has a chemical shift of around 55.3 ppm, while the carbon in the methoxymethyl group appears at a different, characteristic shift. rsc.org

Carbon Assignment Chemical Shift (ppm)
Aromatic C-O~160
Other Aromatic Carbons110-130
Methoxymethyl Carbon (-CH₂O-)~70
Methoxy Carbon (-OCH₃)~55

Note: These are approximate values and can be influenced by experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide further detailed structural information by showing correlations between protons and carbons.

HSQC experiments establish direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is invaluable for definitively assigning which proton signal corresponds to which carbon signal. columbia.edu

HMBC experiments, on the other hand, reveal longer-range correlations, typically over two to three bonds. columbia.edu This technique is particularly useful for piecing together the molecular structure by connecting different functional groups. For example, an HMBC spectrum would show a correlation between the protons of the methoxymethyl group and the aromatic carbons, confirming their connectivity. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the gas chromatograph first separates the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.19 g/mol ). nih.gov The spectrum also displays a characteristic fragmentation pattern. Common fragments include the loss of a methoxy group or a methoxymethyl group, leading to significant peaks at m/z values of 121 and 107, respectively. The peak at m/z 122 is often observed as a prominent peak. nih.gov

Ion m/z (mass-to-charge ratio) Identity
[M]⁺152Molecular Ion
[M-OCH₃]⁺121Loss of a methoxy group
[M-CH₂OCH₃]⁺107Loss of a methoxymethyl group

Fast Atom Bombardment (FAB) and Chemical Ionization (CI) Mass Spectrometry

Fast Atom Bombardment (FAB) and Chemical Ionization (CI) are "soft" ionization techniques that cause less fragmentation than the electron impact (EI) ionization typically used in GC-MS. nih.gov

FAB-MS studies on related substituted 1-(methoxymethyl)benzene derivatives have shown the formation of a protonated molecule [M+H]⁺. nih.govnih.gov Interestingly, a peak corresponding to [M-H]⁺, resulting from the loss of a hydride ion from the methylene (B1212753) group of the methoxymethyl moiety, has also been observed under positive FAB conditions. nih.govnih.gov The formation of this [M-H]⁺ ion is noted to be specific to FAB ionization and is influenced by the electronic properties of other substituents on the benzene ring. nih.govnih.gov

CI-MS is another soft ionization method. For compounds like this compound, CI-MS would be expected to produce a strong protonated molecular ion peak [M+H]⁺ at m/z 153, with significantly reduced fragmentation compared to EI-MS. This helps in the unambiguous determination of the molecular weight. nih.gov

Isotope Labeling and Mechanistic Mass Spectrometry

Mechanistic mass spectrometry, often complemented by isotope labeling, provides profound insights into the fragmentation pathways of molecules upon ionization. For this compound, electron ionization mass spectrometry reveals a pattern of characteristic fragments that are instrumental in its identification.

Stable isotope labeling is a powerful technique to distinguish between structurally similar fragments and to trace the pathways of their formation. nih.gov In the case of this compound, selective deuteration of the methoxy or methoxymethyl groups would allow for an unambiguous assignment of fragment ions. For instance, deuteration of the methoxy group (O-CD3) would result in a 3-dalton shift for any fragment retaining this group. Similarly, labeling the methoxymethyl group (-CH2OCH3 to -CD2OCH3 or -CH2OCD3) would help in tracking its fate during fragmentation.

While specific studies on the isotope labeling of this compound are not prevalent in the reviewed literature, analysis of related compounds provides a framework for predicting its fragmentation. For example, studies on 1-methoxy-3-methylbenzene show that deuteration of the methyl group significantly alters the mass spectrum, confirming the involvement of this group in major fragmentation pathways. colostate.edu

The standard electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 152, corresponding to its molecular weight. nih.gov Key fragment ions observed are typically at m/z 122 and 121. nih.gov The peak at m/z 121 is particularly significant and is attributed to the loss of the methoxymethyl radical (•CH2OCH3), followed by the loss of a hydrogen atom, leading to a stable tropylium-like cation.

Table 1: Key Mass Spectrometry Data for this compound

m/zProposed Fragment Ion
152[C9H12O2]+• (Molecular Ion)
122[M - CH2O]+•
121[M - CH2OCH3]+

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The vibrational spectrum of this compound is characterized by absorptions corresponding to the benzene ring, the methoxy group, and the methoxymethyl group.

The IR spectrum of aromatic ethers typically shows strong C-O stretching vibrations. For this compound, two distinct C-O stretching bands are expected: one for the aryl-O-CH3 linkage and another for the benzyl-O-CH3 linkage. The aromatic C-O stretching is anticipated in the region of 1275-1200 cm-1, while the aliphatic C-O-C stretch of the methoxymethyl group would appear in the 1150-1085 cm-1 range. docbrown.info

The C-H stretching vibrations of the aromatic ring are observed between 3100 and 3000 cm-1. libretexts.org The aliphatic C-H stretching vibrations of the two methyl groups and the methylene bridge are expected in the 2950-2850 cm-1 region. docbrown.info

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would be effective in identifying the benzene ring breathing modes. researchgate.net For substituted benzenes, these modes typically appear around 1000 cm-1.

Table 2: Predicted Infrared and Raman Active Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm-1)Spectroscopy
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2950 - 2850IR, Raman
C=C Aromatic Ring Stretch1600 - 1450IR, Raman
Aryl-O-C Stretch (asymmetric)1275 - 1200IR
C-O-C Stretch (methoxymethyl)1150 - 1085IR
Ring Breathing Mode~1000Raman
Out-of-plane C-H Bending900 - 675IR

Conformational Analysis and Torsional Mode Studies of Methoxy Groups

The presence of two flexible ether groups in this compound gives rise to multiple possible conformations. The orientation of the methoxy and methoxymethyl groups relative to the benzene ring is determined by the torsional or dihedral angles.

For the methoxy group attached directly to the aromatic ring, the most stable conformation is typically planar, with the C-O-C plane aligned with the plane of the benzene ring. This planarity maximizes the π-conjugation between the oxygen lone pair and the aromatic system. Studies on related molecules like 1-methoxy-3-methylbenzene have shown that only one stable conformation of the methoxy group with respect to the ring exists. colostate.edu

The conformational landscape of the methoxymethyl group is more complex due to the additional C-C bond. The rotation around the Ar-CH2 bond and the CH2-O bond leads to different conformers. The relative energies of these conformers are influenced by steric hindrance and hyperconjugative interactions.

Low-frequency vibrational spectroscopy, particularly in the far-infrared and Raman regions, can be used to study the torsional modes of the methoxy and methoxymethyl groups. These low-energy vibrations correspond to the rotation of these groups around their respective bonds. The analysis of these modes provides valuable information about the rotational barriers and the conformational preferences of the molecule.

Computational Chemistry and Theoretical Mechanistic Insights into 1 Methoxy 3 Methoxymethyl Benzene

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for studying the electronic structure of many-body systems. It is particularly effective in elucidating complex reaction mechanisms by calculating the potential energy surface of a reaction, thereby identifying stable intermediates and transition states.

For instance, in studying methylation reactions on benzene (B151609) rings using methanol (B129727), DFT has been employed to compare concerted versus stepwise mechanisms. researchgate.net These studies calculate the energy barriers for each pathway, helping to determine which is more favorable under specific conditions. researchgate.net Although specific studies on 1-methoxy-3-(methoxymethyl)benzene are not widely published, the principles from research on similar molecules, like other dimethoxybenzene derivatives or molecules with methoxymethyl groups, are applicable. nih.gov DFT calculations would allow for the precise determination of transition state geometries, identifying which bonds are breaking and forming during a reaction.

Table 1: Hypothetical DFT Energy Profile Data for a Reaction of this compound

SpeciesDescriptionRelative Energy (kJ/mol)
ReactantsThis compound + Reagent0
Transition State 1First energetic barrier+85
IntermediateA meta-stable species formed during the reaction-20
Transition State 2Second energetic barrier+110
ProductsFinal products of the reaction-50

This table is illustrative and based on typical values for related organic reactions; specific experimental or computational data for this exact reaction is not available in the provided search results.

Computational modeling, particularly using DFT, is highly effective in understanding fragmentation pathways observed in mass spectrometry. A study on the closely related compound, 4-methoxy-1-(methoxymethyl)benzene, under positive fast atom bombardment (FAB) ionization revealed significant insights into hydride elimination. nih.gov The investigation showed that the [M-H]⁺ ion is formed by the loss of a hydrogen atom from the methylene (B1212753) group of the methoxymethyl moiety. nih.gov

DFT calculations supported these experimental findings by comparing the stability of fragment ions. The calculations demonstrated that the elimination of the methoxy (B1213986) group from the methoxymethyl group was energetically more favorable than from the methoxy group attached directly to the benzene ring. nih.gov

Table 2: Calculated Energy for Methoxy Group Elimination from 4-methoxy-1-(methoxymethyl)benzene nih.gov

Fragmentation PathwayCalculated Stability of Resulting Fragment Ion (kJ/mol)
Elimination from 1-methoxymethyl group297
Elimination from 4-methoxy group477

These results highlight the validity of using DFT to interpret and confirm experimental mass spectrometry data. nih.gov The study also noted that the electron-donating character of the substituent on the benzene ring is a crucial factor in the formation of the [M-H]⁺ ion, a principle that would directly apply to the meta-substituted this compound. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, rotates, and changes its shape.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including both ab initio methods and DFT, provide fundamental insights into the electronic structure of a molecule, which in turn dictates its reactivity. iosrjournals.org Key properties derived from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on a molecule. For this compound, an MEP map would show regions of negative potential (electron-rich) around the oxygen atoms, making them likely sites for electrophilic attack. Conversely, regions of positive potential would indicate electron-poor areas susceptible to nucleophilic attack. nih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govresearchgate.net

Table 3: Illustrative Quantum Chemical Properties for a Benzene Derivative

PropertyDescriptionPredicted Value/Observation for this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalRelatively high, indicating electron-donating character from methoxy groups
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalEnergy level determines susceptibility to electron-accepting interactions
HOMO-LUMO GapEnergy difference between HOMO and LUMOModerate gap, suggesting moderate reactivity
MEP Negative RegionsElectron-rich areasExpected around the oxygen atoms of the two ether groups
MEP Positive RegionsElectron-poor areasExpected on the hydrogen atoms

This table is illustrative. The predictions are based on the known electronic effects of methoxy and methoxymethyl substituents on a benzene ring as described in general chemistry and computational studies on related molecules. nih.goviosrjournals.org

By analyzing these calculated electronic properties, chemists can predict how this compound will behave in different chemical reactions, guiding synthetic efforts and mechanistic investigations.

Advanced Analytical Methodologies for the Characterization of 1 Methoxy 3 Methoxymethyl Benzene in Research Contexts

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, allowing for the separation of components within a mixture. For 1-Methoxy-3-(methoxymethyl)benzene, both gas and liquid chromatography are essential tools for its qualitative and quantitative assessment.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to assess the purity of a sample and to identify and quantify the compound in volatile mixtures. In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase.

Coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities based on the mass-to-charge ratio of fragmented ions. The mass spectrum for this compound is available in the NIST Mass Spectrometry Data Center, confirming its amenability to this technique. nih.gov Research involving the catalytic depolymerization of lignin (B12514952) often produces a complex array of methoxylated aromatic compounds, where GC-MS is the standard analytical technique to profile the products. escholarship.org The analysis of related compounds like 4-substituted-1-(methoxymethyl)benzene derivatives by mass spectrometry helps in understanding the fragmentation patterns, where hydride elimination from the methoxymethyl moiety is a notable reaction under certain ionization conditions. nih.gov

A typical GC method for purity analysis would involve a non-polar or medium-polarity capillary column, which separates compounds based on their boiling points and polarity.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

ParameterValue/Description
Column Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
Stationary Phase 5% Phenyl Polysiloxane (or similar medium-polarity phase)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Program Initial temp 60 °C, ramp at 10 °C/min to 280 °C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

For samples that are non-volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the preferred method. It is particularly useful for isolating this compound from complex reaction mixtures or for its quantification in non-volatile samples. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).

Reverse-phase (RP) HPLC is the most common mode for separating aromatic compounds. In this technique, a non-polar stationary phase (like C18 or Biphenyl) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com The separation of similar aromatic ethers like 1,4-Bis(methoxymethyl)benzene has been demonstrated using a reverse-phase method with an acetonitrile and water mobile phase. sielc.com The unique selectivity of stationary phases like biphenyl (B1667301) can be advantageous for separating substituted aromatic compounds. sigmaaldrich.com By adjusting the ratio of the mobile phase solvents, the retention time of this compound can be precisely controlled to achieve separation from impurities or other components in a mixture. sielc.com

Table 2: Representative HPLC Parameters for Analysis of this compound

ParameterValue/Description
Column Reverse-Phase C18 or Biphenyl (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 35 °C sigmaaldrich.com
Detector UV-Vis at 254 nm or 270 nm
Injection Volume 5-20 µL

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While this compound is a liquid at ambient temperatures, this method is crucial for determining the solid-state structure of its crystalline derivatives. By reacting the parent compound to form a solid derivative (e.g., through complexation or substitution to form a crystalline solid), its exact molecular geometry, including bond lengths, bond angles, and conformational details, can be established.

The process involves irradiating a single crystal of the derivative with a beam of X-rays and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is used to calculate a three-dimensional map of electron density within the crystal, from which the atomic positions are inferred. This technique has been fundamental in understanding the structure of benzene (B151609) and its derivatives, proving the planar, hexagonal nature of the benzene ring and determining how substituents affect its geometry. docbrown.infohackaday.comaps.org Studies on complex molecules containing methoxy-substituted benzene rings rely on X-ray crystallography to confirm their structure and stereochemistry. acs.org

The data obtained from such an analysis provides unequivocal proof of structure and offers insights into intermolecular interactions, such as hydrogen bonding and crystal packing in the solid state.

Table 3: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

ParameterExample Data
Empirical Formula C₁₅H₁₄O₄ (Illustrative derivative)
Formula Weight 258.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 24.9 Å, c = 22.3 Å, β = 91.4° mdpi.com
Volume 5588 ų mdpi.com
Z (Molecules/unit cell) 8 mdpi.com
Calculated Density 1.290 Mg/m³
Bond Length (Aromatic C-C) ~1.39 Å docbrown.info
Bond Angle (Aromatic C-C-C) ~120° docbrown.info

Future Directions and Emerging Research Avenues for 1 Methoxy 3 Methoxymethyl Benzene

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of aromatic ethers like 1-methoxy-3-(methoxymethyl)benzene often relies on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. mdpi.com Future research will undoubtedly prioritize the development of green and sustainable synthetic protocols that align with the principles of green chemistry, such as atom economy and the use of renewable resources. nih.gov

One promising direction is the advancement of catalytic Williamson ether synthesis. Recent studies have demonstrated the potential of homogeneous catalytic processes at high temperatures (above 300 °C) using weak alkylating agents like methanol (B129727), which could be adapted for the synthesis of this compound. acs.org This approach offers a significant improvement over classical methods by avoiding the production of large amounts of salt byproducts. acs.org

Furthermore, the use of solid-liquid phase transfer catalysis coupled with microwave irradiation presents an efficient and solvent-minimized route for the synthesis of aromatic ethers. researchgate.net This method has shown considerable improvement over classical techniques for related compounds and could be a key area of investigation for the synthesis of this compound. researchgate.net Another green approach involves the use of bifunctional heterogeneous catalysts, such as Al-Ni-P systems, for the direct and selective hydrogenation coupling of aldehydes with alcohols, which could be adapted for the synthesis of unsaturated precursors to this compound. mdpi.com

The deprotection of related p-methoxybenzyl (PMB) ethers, a reaction analogous to potential transformations of this compound, is also seeing significant green innovation. Methods utilizing catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with oxygen as the terminal oxidant offer a more sustainable alternative to stoichiometric reagents. fao.org Additionally, metal-free visible light photoredox catalysis provides an efficient and environmentally friendly method for the deprotection of PMB ethers, a strategy that could be explored for the selective cleavage of the ether linkages in this compound. acs.org

Green Synthesis StrategyKey FeaturesPotential Application for this compound
Catalytic Williamson Ether Synthesis High temperatures (>300 °C), weak alkylating agents, reduced salt waste. acs.orgDirect synthesis from a corresponding phenol (B47542) and a methylating agent.
Microwave-Assisted Phase Transfer Catalysis Reduced reaction times, solvent-free or minimal solvent conditions. researchgate.netEfficient synthesis from a substituted anisole (B1667542) derivative.
Heterogeneous Catalysis Reusable catalysts, potential for continuous flow processes. mdpi.comjst.go.jpSustainable synthesis and transformations.
Catalytic DDQ Deprotection Uses oxygen as the terminal oxidant, minimizes waste. fao.orgSelective cleavage of the ether bonds.
Metal-Free Photoredox Catalysis Uses visible light and air as a green oxidant. acs.orgEnvironmentally benign transformations of the molecule.

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of this compound remains largely unexplored. The presence of two ether functionalities, one aryl methyl ether and one benzyl (B1604629) methyl ether, on the same aromatic ring suggests a rich and differential reactivity that could be harnessed for various applications. Future research will likely focus on the selective activation and transformation of these ether groups.

The methoxy (B1213986) group on the aromatic ring is known to be an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org This inherent reactivity could be exploited in the synthesis of more complex, functionalized derivatives.

A significant area for future investigation is the catalytic oxidation of the benzylic ether. An efficient and highly selective aerobic oxidation of p-methoxybenzyl ethers to aldehydes or ketones has been developed using an iron(III) nitrate (B79036) and TEMPO catalyst system. nih.gov Applying a similar methodology to this compound could provide a direct route to 3-methoxy-α-oxo-toluene derivatives, which are valuable intermediates in organic synthesis.

Furthermore, the development of novel catalytic systems for the selective cleavage of the ether bonds will be crucial. Heterogeneous oxovanadium catalysts have been shown to be effective for the nucleophilic deprotection of p-methoxybenzyl ethers under mild, redox-neutral conditions. jst.go.jp The reusability of such catalysts makes them particularly attractive for sustainable chemical processes. jst.go.jp The selective cleavage of either the aryl methyl ether or the benzyl methyl ether bond in this compound by tuning the catalyst and reaction conditions would be a significant achievement, opening up new synthetic pathways.

Reaction TypePotential Reagents/CatalystsPotential Products
Electrophilic Aromatic Substitution Various electrophiles (e.g., halogens, acyl groups)Functionalized this compound derivatives. libretexts.org
Catalytic Aerobic Oxidation Fe(NO₃)₃·9H₂O, TEMPO, air. nih.gov3-methoxy-α-oxo-toluene derivatives.
Nucleophilic Ether Cleavage Heterogeneous oxovanadium catalyst (V-MPS4), thiol nucleophile. jst.go.jp3-(methoxymethyl)phenol or 3-methoxybenzyl alcohol.

Integration of Advanced Artificial Intelligence and Machine Learning in Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and reaction discovery. researchgate.netyoutube.com For a molecule like this compound, these computational tools can accelerate the exploration of its chemical space and predict its behavior in various reactions.

Furthermore, AI can assist in the discovery of novel reactivity. By analyzing patterns in large chemical databases, machine learning algorithms may identify unprecedented transformations or catalytic cycles relevant to the functional groups present in this compound. rsc.org

AI/ML ApplicationPotential Impact on Research of this compound
Reaction Outcome Prediction Accurately forecast products and yields of new reactions, reducing experimental effort. eurekalert.orgchemeurope.com
Retrosynthetic Analysis Design efficient multi-step syntheses for complex derivatives. nih.gov
Discovery of Novel Reactivity Identify new transformations and catalytic applications. rsc.org
Optimization of Reaction Conditions Predict optimal temperature, solvent, and catalyst for a given transformation. chemcopilot.com

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry provides a powerful lens through which to understand and predict the properties and reactivity of molecules. For this compound, computational methods can be employed to design novel derivatives with specific, tailored functionalities.

Density functional theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound and its derivatives. manchester.ac.uk For example, computational studies on related dimethoxybenzyl derivatives have been used to gain deeper insight into reaction mechanisms. researchgate.net Similar studies on this compound could elucidate the factors governing the selectivity of its reactions and guide the design of experiments.

Molecular docking studies, a computational technique often used in drug discovery, could be adapted to design derivatives of this compound that bind to specific receptors or catalytic sites. nih.gov This could be particularly relevant if the scaffold is considered for applications in materials science or as a ligand in catalysis.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of computationally designed derivatives to correlate their structural features with their predicted reactivity or other properties. arabjchem.org This approach can systematically guide the synthesis of new compounds with enhanced performance for specific applications. For example, computational analysis of related methoxy-substituted compounds has been used to understand their potential as inhibitors of specific enzymes. researchgate.net

Computational MethodApplication in Designing Derivatives
Density Functional Theory (DFT) Elucidate reaction mechanisms, predict reactivity and spectral properties. manchester.ac.ukrsc.org
Molecular Docking Design derivatives with specific binding affinities for receptors or catalysts. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlate molecular structure with desired properties to guide synthesis. arabjchem.org
Molecular Dynamics (MD) Simulations Study the conformational flexibility and interactions of derivatives in different environments.

Q & A

Basic: What are the most reliable synthetic routes for 1-Methoxy-3-(methoxymethyl)benzene, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via cross-coupling reactions. A common approach involves:

  • Pd-catalyzed coupling : Reacting 3-bromo-1-methoxybenzene with methoxymethyl Grignard reagents (e.g., CH3OCH2MgBr) under inert conditions. Catalyst systems like Pd(PPh3)4 in THF at 60–80°C yield ~70–85% purity. Optimization includes adjusting solvent polarity (THF vs. dioxane) and catalyst loading (1–5 mol%) to minimize side products like dehalogenated byproducts .
  • Electrophilic substitution : Direct methoxymethylation of 1-methoxybenzene using methoxymethyl chloride and Lewis acids (e.g., AlCl3). This method requires strict moisture control and low temperatures (0–5°C) to suppress over-substitution .

Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 3.3–3.5 ppm (methoxymethyl –OCH2–) and δ 3.8–4.0 ppm (methoxy –OCH3). Aromatic protons typically appear as multiplet peaks between δ 6.7–7.2 ppm. Splitting patterns help confirm substitution positions .
    • ¹³C NMR : Key peaks include ~55 ppm (methoxy carbon) and ~70 ppm (methoxymethyl carbon) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 166.1 (calculated for C9H12O2). Fragmentation patterns (e.g., loss of –OCH3 or –CH2OCH3) confirm structural integrity .

Basic: How can researchers determine the physicochemical properties (e.g., logP, melting point) of this compound experimentally?

Methodological Answer:

  • logP (Partition Coefficient) : Use shake-flask method with octanol/water phases. UV-Vis spectroscopy quantifies concentration in each phase. Reported logP for similar methoxy-substituted aromatics is ~2.8–3.2, indicating moderate hydrophobicity .
  • Melting Point : Differential Scanning Calorimetry (DSC) provides precise measurements. For this compound, expect a melting point near 45–50°C (analogous to 1-Methoxy-3-(2-nitroprop-1-enyl)benzene at 45°C). Impurities broaden the DSC peak .

Advanced: How do the electron-donating methoxy and methoxymethyl groups influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

  • Activation/Deactivation : The methoxy group (–OCH3) is strongly electron-donating via resonance, activating the benzene ring toward electrophiles at the ortho and para positions. However, the methoxymethyl group (–CH2OCH3) exhibits weaker electron donation, creating regioselectivity challenges.
  • Competitive Studies : In nitration reactions, meta-substitution dominates (70–80%) due to steric hindrance from the methoxymethyl group, as seen in analogous compounds like 1-Methoxy-3-nitrobenzene .

Advanced: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves (tested for permeability to aromatic ethers) and ANSI-approved safety goggles. For bulk handling, wear Tyvek® suits to prevent skin absorption .
  • Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s. The compound’s vapor pressure (~0.1 mmHg at 25°C) necessitates vapor containment .
  • Spill Management : Absorb spills with vermiculite, avoiding water to prevent environmental contamination .

Advanced: How can this compound serve as a precursor in synthesizing bioactive molecules or materials?

Methodological Answer:

  • Pharmaceutical Intermediates : The methoxymethyl group can be hydrolyzed to a hydroxymethyl group for prodrug synthesis. For example, derivatives of 1-Methoxy-3-(pyrrolidin-2-yl)propan-2-one show receptor-binding potential in neurological studies .
  • Polymer Chemistry : As a monomer, it participates in Suzuki-Miyaura couplings to create conjugated polymers for OLEDs. Its electron-rich aromatic system enhances charge transport properties .

Advanced: How do structural analogs (e.g., 1-Bromo-3-(methoxymethyl)benzene) compare in reactivity, and what mechanistic insights can be drawn?

Methodological Answer:

  • Halogen vs. Methoxy Substitution : Bromine’s electronegativity increases oxidative stability but reduces nucleophilic substitution rates. For instance, 1-Bromo-3-(methoxymethyl)benzene undergoes SNAr reactions 10x slower than its methoxy counterpart .
  • Cross-Coupling Efficiency : Brominated analogs show higher yields (85–90%) in Pd-catalyzed couplings compared to chloro derivatives (60–70%), attributed to stronger C–Br bond polarization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.